

Quantitative Proteomics Workflow Using Succinic Anhydride-d4: Application in Apoptosis Research

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative proteomics is a powerful analytical approach for the global identification and quantification of proteins and their post-translational modifications within complex biological samples. Stable isotope labeling with reagents like deuterated succinic anhydride (**Succinic anhydride-d4**) offers a robust method for accurate relative and absolute quantification of proteins and peptides by mass spectrometry. This application note provides a detailed workflow for the use of **Succinic anhydride-d4** in quantitative proteomics, with a specific focus on studying protein expression changes during apoptosis, a critical process in normal development and disease pathogenesis.

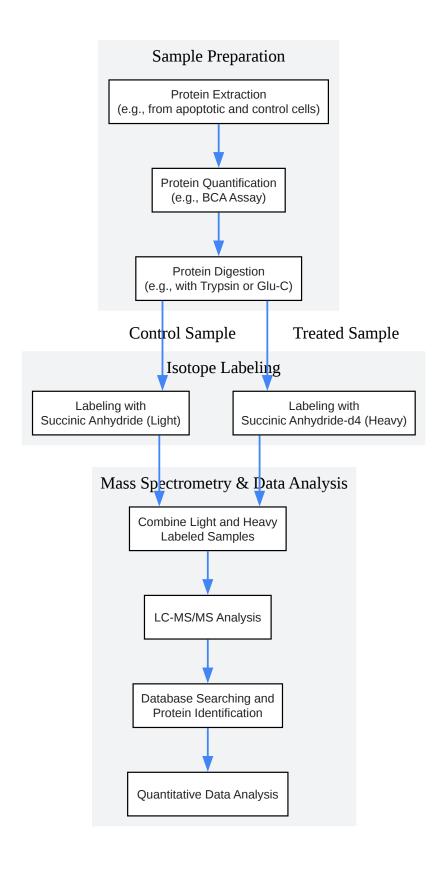
Succinic anhydride-d4 reacts with the primary amino groups of peptides (N-terminus and the ε-amino group of lysine residues), introducing a 4-deuterium labeled succinyl group. By comparing the signal intensities of the labeled ("heavy") and unlabeled ("light") peptides in a mass spectrometer, one can accurately determine the relative abundance of each peptide, and by extension its parent protein, between different sample conditions. This technique is particularly useful for studying dynamic cellular processes like apoptosis, where widespread changes in protein expression and cleavage occur.



Experimental Workflow Overview

The overall experimental workflow for quantitative proteomics using **Succinic anhydride-d4** involves several key stages, from sample preparation to data analysis.





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Figure 1: General experimental workflow for quantitative proteomics using **Succinic** anhydride-d4 labeling.

Detailed Experimental ProtocolsI. Protein Extraction and Digestion

- Cell Lysis and Protein Extraction:
 - Harvest control and apoptosis-induced cells (e.g., HeLa cells treated with an apoptosis inducer like S-trityl-L-cysteine).
 - Wash cells with ice-cold phosphate-buffered saline (PBS).
 - Lyse cells in a suitable lysis buffer (e.g., 8 M urea, 200 mM triethylammonium bicarbonate (TEAB), pH 8.0) containing protease and phosphatase inhibitors.
 - Sonicate the lysate to shear DNA and ensure complete cell disruption.
 - Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet cellular debris.
 - Collect the supernatant containing the protein extract.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
- Protein Reduction, Alkylation, and Digestion:
 - Take an equal amount of protein from each sample (e.g., 100 μg).
 - Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
 - Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating for 45 minutes at room temperature in the dark.
 - Dilute the sample with 50 mM TEAB to reduce the urea concentration to less than 2 M.



Digest the proteins with a suitable protease. For general proteomics, trypsin is commonly used (enzyme-to-protein ratio of 1:50, overnight at 37°C). For studies focusing on succinylation, endoproteinase Glu-C can be used to avoid generating very large peptides due to blocked trypsin cleavage at succinylated lysines.[1]

II. Peptide Labeling with Succinic Anhydride-d4

- · Preparation of Labeling Reagents:
 - Prepare a 5 M stock solution of Succinic anhydride-d4 by dissolving the powder in anhydrous dimethyl sulfoxide (DMSO) immediately before use to prevent hydrolysis.[1]
 - Similarly, prepare a 5 M stock solution of unlabeled ("light") succinic anhydride in anhydrous DMSO.

Labeling Reaction:

- To the digested peptide solution from the control sample, add the light succinic anhydride solution to a final concentration that ensures complete labeling (this may require optimization, but a starting point is a 20-fold molar excess over the estimated number of primary amines).
- To the digested peptide solution from the apoptosis-induced sample, add the Succinic anhydride-d4 solution to the same final concentration.
- Incubate the reactions for 20 minutes at room temperature on a vortex mixer.[1]
- Due to the acidic nature of anhydrides, the pH of the solution may drop. After incubation, adjust the pH to ~8.0 by adding a small volume of a base like 7.25 M NaOH to quench the reaction and reverse any O-acylation side-products.[1]

Sample Cleanup:

- Combine the light- and heavy-labeled peptide samples in a 1:1 ratio.
- Desalt the combined peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove excess reagents and salts.



- Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
- Dry the eluted peptides in a vacuum centrifuge.

III. LC-MS/MS Analysis and Data Processing

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
 - Resuspend the dried, labeled peptides in a suitable buffer (e.g., 0.1% formic acid in water).
 - Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nano-liquid chromatography system.
 - Separate the peptides on a C18 reversed-phase column using a gradient of increasing acetonitrile concentration.
 - Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

Data Analysis:

- Use a suitable proteomics software suite (e.g., MaxQuant, Proteome Discoverer, or similar) to search the acquired MS/MS spectra against a relevant protein database (e.g., UniProt/Swiss-Prot for human proteins).
- Configure the search parameters to include the mass modifications corresponding to light succinylation (+100.0160 Da) and heavy d4-succinylation (+104.0412 Da) on lysine residues and peptide N-termini.
- The software will identify the peptides and quantify the relative abundance of the light and heavy labeled forms by comparing their respective peak areas.
- Protein-level quantification is then inferred from the ratios of the constituent peptides.

Data Presentation: Quantitative Analysis of Apoptosis



Methodological & Application

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The following table presents representative data from a quantitative proteomics study of apoptosis in HeLa cells induced by S-trityl-L-cysteine (STLC). Please note that this specific dataset was generated using the SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) method, but it is illustrative of the type of quantitative results that can be obtained with a **Succinic anhydride-d4** labeling workflow. The data showcases proteins that were significantly up- or down-regulated during apoptosis.



| Protein Name | UniProt Accession | Fold Change (Apoptotic/Control) | Function in Apoptosis |
|---|-------------------|------------------------------------|---|
| Upregulated Proteins | | | |
| 60S acidic ribosomal protein P0 | P05388 | 6.84 | Involved in protein synthesis, can be cleaved by caspases. |
| 60S acidic ribosomal protein P2 | P05387 | 5.26 | Component of the ribosome, also implicated in apoptosis. |
| Vimentin | P08670 | >3.79 | Intermediate filament protein, cleaved by caspases during apoptosis. |
| Downregulated Proteins | | | |
| 78 kDa glucose- regulated protein | P11021 | <0.188 | Chaperone protein, plays a role in the unfolded protein response and can be anti-apoptotic. |
| Heterogeneous nuclear ribonucleoprotein K | P61978 | <0.188 | RNA-binding protein involved in transcription and splicing, can be cleaved by caspases. |
| Prohibitin-2 | Q99623 | <0.188 | Mitochondrial protein involved in cell proliferation and apoptosis. |

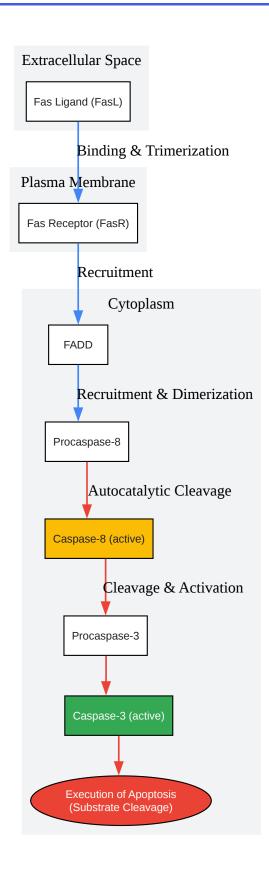


Data adapted from a study on STLC-induced apoptosis in HeLa cells, analyzed by SILAC-based quantitative proteomics.

Visualization of Apoptosis Signaling Pathway

Succinic anhydride-d4 based quantitative proteomics can be used to study the intricate signaling pathways involved in apoptosis. The extrinsic apoptosis pathway, for example, is initiated by the binding of extracellular death ligands to their corresponding cell surface receptors. This leads to the activation of a caspase cascade, which ultimately results in the execution of cell death.





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Figure 2: Simplified diagram of the extrinsic apoptosis signaling pathway initiated by Fas liquid.

Conclusion

The use of **Succinic anhydride-d4** for stable isotope labeling is a versatile and powerful technique in quantitative proteomics. It enables the accurate measurement of protein abundance changes in response to various stimuli, making it an ideal tool for investigating complex cellular processes such as apoptosis. The detailed protocols and workflow provided here serve as a comprehensive guide for researchers, scientists, and drug development professionals looking to implement this methodology in their studies. By combining this quantitative approach with a deep understanding of the underlying biological pathways, significant insights can be gained into disease mechanisms and potential therapeutic targets.

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